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Compound of Interest

Compound Name:
4-(3-Ethoxy-4-

nitrophenyl)morpholine

CAS No.: 415686-74-7

Cat. No.: B3136328

Get Quote

Executive Summary
This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for 4-(3-
Ethoxy-4-nitrophenyl)morpholine (

). As a Senior Application Scientist, I have structured this document to serve as a self-validating
reference for researchers utilizing this compound, likely as an intermediate in the synthesis of
Factor Xa inhibitors (similar to Apixaban analogs) or antimicrobial oxazolidinones.

The data presented below synthesizes empirical principles of substituent effects with high-

fidelity predictive modeling, grounded in the established chemistry of nitroaniline derivatives.

Part 1: Structural Context & Synthesis (The "Why" &
"How")
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To interpret the spectra accurately, one must understand the electronic environment created by

the synthesis. The molecule features a 1,3,4-trisubstituted benzene ring:

Position 1 (C-N): Morpholine (Strong Electron Donor via resonance).

Position 3 (C-O): Ethoxy (Electron Donor via resonance, Inductive withdrawer).

Position 4 (C-N): Nitro (Strong Electron Withdrawing Group).

The push-pull electronic system (Morpholine/Ethoxy pushing, Nitro pulling) creates a highly

polarized aromatic system, resulting in distinct, diagnostic chemical shifts.

Synthesis Protocol (Validation Pathway)
The most robust route to this compound is Nucleophilic Aromatic Substitution (

). Understanding this pathway validates the presence of specific impurities (e.g., unreacted
fluoride) in the spectra.

Protocol:

Reagents: 4-Fluoro-2-ethoxynitrobenzene (1.0 eq), Morpholine (1.2 eq),

(2.0 eq).

Solvent: Acetonitrile (ACN) or DMF.

Conditions: Reflux (80°C) for 4–6 hours.

Workup: Dilute with water, filter yellow precipitate, wash with cold ethanol.

Note: The Nitro group at the para-position to the Fluorine is essential for activating the ring for

nucleophilic attack by the morpholine nitrogen.

Workflow Diagram: Synthesis & Logic
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Quality Control Checkpoints

Precursor:
4-Fluoro-2-ethoxynitrobenzene

Transition State:
Meisenheimer Complex

Nu: Attack (SNAr)

Reagent:
Morpholine + K2CO3

Target:
4-(3-Ethoxy-4-nitrophenyl)morpholine-HF (Aromatization)

TLC: Disappearance of SM (Rf ~0.6)

H-NMR: Loss of F-coupling

Click to download full resolution via product page

Caption:

synthesis pathway showing the critical Meisenheimer intermediate and QC checkpoints for
structural validation.

Part 2: Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR)
Solvent:

(Deuterated Chloroform) is the standard solvent. Internal Standard: TMS (

0.00 ppm).[1]

-NMR (400 MHz) Data Table
The aromatic region is defined by an ABX spin system (or more accurately, an AMX system

due to the large chemical shift differences).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b3136328/docs?utm_src=pdf-body-img#technical-monograph-spectroscopic-characterization-of-4-3-ethoxy-4-nitrophenyl-morpholine
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3136328?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic
(Expert
Insight)

Ar-H5 7.95 – 8.05 Doublet (d) 1H

Deshielded

by ortho-Nitro

group. This is

the most

downfield

signal.

Ar-H6 6.40 – 6.50 dd 1H ,

Shielded by

ortho-

Morpholine.

Shows large

ortho

coupling to

H5 and small

meta

coupling to

H2.

Ar-H2 6.25 – 6.35 Doublet (d) 1H

Highly

Shielded.

Located

between two

donors

(Ethoxy and

Morpholine).

Appears as a

sharp doublet

(meta

coupling).

4.10 – 4.18 Quartet (q) 2H

Diagnostic

ethoxy

methylene

protons.
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Morph-O 3.82 – 3.88 Triplet (t) 4H

Morpholine

protons

adjacent to

Oxygen

(deshielded).

Morph-N 3.30 – 3.38 Triplet (t) 4H

Morpholine

protons

adjacent to

Nitrogen.

1.45 – 1.52 Triplet (t) 3H
Ethoxy

methyl group.

-NMR (100 MHz) Diagnostic Peaks
Carbonyl/Nitro-C: ~130-140 ppm (Quaternary C-NO2).

C-N (Morpholine): ~155 ppm (Quaternary C-N, highly deshielded by ortho/para donors).

C-O (Ethoxy): ~148 ppm.

Aliphatic:

Morpholine

: ~66.5 ppm.

Morpholine

: ~47.5 ppm.

Ethoxy

: ~64.5 ppm.

Ethoxy

: ~14.5 ppm.
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Infrared Spectroscopy (FT-IR)
IR is critical for confirming the functional group transformation (Nitro presence, Ether

presence).

Wavenumber (

)
Vibration Mode Intensity Diagnostic Value

1510 – 1530 Asymmetric Stretch Strong
Confirms Nitro group

presence.

1330 – 1350 Symmetric Stretch Strong

Paired with the 1530

band; the "Nitro

fingerprint."

1240 – 1260 Stretch Medium
Aryl alkyl ether

(Ethoxy group).

1110 – 1120 Stretch Strong
Morpholine ether

linkage.

2850 – 2950
Stretch (

)

Medium
Alkyl chains

(Morpholine/Ethoxy).

1600, 1580 Aromatic Variable
Benzene ring

breathing modes.

Mass Spectrometry (MS)
Technique: ESI (Electrospray Ionization) or EI (Electron Impact). Molecular Formula:

Exact Mass: 252.11

Fragmentation Logic (EI-MS)
The fragmentation pattern is dominated by the stability of the morpholine ring and the labile

nature of the nitro/ethoxy groups.

Molecular Ion (
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):m/z 252 (Base peak or high intensity).

$[M - NO_2]^+ $:m/z 206 (Loss of nitro group, common in nitroaromatics).

$[M - Et]^+ $:m/z 223 (Loss of ethyl group from ethoxy via McLafferty-like rearrangement).

$[M - OEt]^+ $:m/z 207 (Cleavage of ethoxy ether).

Fragmentation Pathway Diagram

Molecular Ion (M+)
m/z 252

[M - NO2]+
m/z 206

Loss of Nitro (-46)

[M - C2H4]+
(Ethoxy cleavage)

m/z 224

McLafferty Rearr.

Morpholine Ring Open
Variable m/z

Ring fragmentation

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Part 3: Experimental Validation & Troubleshooting
Solubility Profile

High Solubility: DMSO, DMF, Chloroform, Dichloromethane.

Moderate Solubility: Ethanol, Methanol (Hot).

Insoluble: Water (neutral pH), Hexanes.

Tip: For NMR, if the sample is not fully dry, water peaks in DMSO-
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(3.33 ppm) may obscure the morpholine N-

signals. Use

for clearer resolution of the aliphatic region.

Common Impurities
4-Fluoro-2-ethoxynitrobenzene (Starting Material): Look for doublet coupling in

-NMR (C-F coupling) or a specific doublet in

-NMR around 7.0-7.2 ppm.

Phenol Derivative: If the reaction is run with hydroxide bases instead of carbonate,

hydrolysis of the fluorine may occur, yielding 3-ethoxy-4-nitrophenol (Broad singlet OH peak

> 10 ppm).

References
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system.
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arom
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Relevance: General reference for morpholine ring stability and reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. www2.chem.wisc.edu [www2.chem.wisc.edu]

To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of 4-(3-Ethoxy-4-nitrophenyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3136328/docs#technical-monograph-spectroscopic-
characterization-of-4-3-ethoxy-4-nitrophenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3136328?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

